Xamoterol hemifumarate
Overview
Description
Xamoterol hemifumarate is a β1-adrenoceptor partial agonist that has shown to improve systolic and diastolic function in studies with heart failure patients . It modulates the sympathetic control of the heart but has no agonist action on β2-adrenoceptors . This compound is used primarily in the treatment of heart failure and is known for its selective action on β1-adrenergic receptors .
Preparation Methods
The preparation of xamoterol hemifumarate involves the synthesis of the base compound xamoterol, followed by its conversion to the hemifumarate salt. The synthetic route typically involves the reaction of 1-(4-hydroxyphenoxy)-3-(2-(4-morpholinocarboxamido)ethylamino)-2-propanol with fumaric acid . The hemifumarate salt is then recrystallized with ethanol to yield the final product .
Chemical Reactions Analysis
Xamoterol hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The amide groups can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Xamoterol hemifumarate is widely used in scientific research to study the regulation of heart rate, myocardial contractility, and cardiac output . It serves as a tool for understanding beta-adrenergic signaling pathways and the physiological responses following receptor activation . Additionally, it has applications in neurocognitive disorder research due to its selective action on β1-adrenergic receptors .
Mechanism of Action
Xamoterol hemifumarate acts as a selective partial agonist of the β1-adrenergic receptor . It provides cardiac stimulation at rest but acts as a blocker during exercise . This dual action is due to its intrinsic sympathomimetic activity, which is around 50% . The compound does not significantly affect β2-adrenergic receptors, making it a peripherally selective drug .
Comparison with Similar Compounds
Similar compounds to xamoterol hemifumarate include other β1-adrenergic receptor agonists such as:
Dobutamine: A β1-adrenergic agonist used in the treatment of heart failure.
Metoprolol: A selective β1-adrenergic receptor blocker used to treat high blood pressure and angina.
Atenolol: Another β1-adrenergic receptor blocker used for similar indications.
This compound is unique due to its partial agonist activity, which allows it to provide cardiac stimulation without the risk of excessive β1-adrenergic receptor activation .
Biological Activity
Xamoterol hemifumarate, also known as ICI 118,587, is a selective β1-adrenoceptor partial agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.
Chemical Structure :
- Chemical Name : 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
- Molecular Formula : C₁₆H₂₅N₃O₅
- Molecular Weight : 339.392 g/mol
- Purity : ≥97%
Xamoterol acts primarily as a partial agonist at the β1-adrenoceptors with a lower affinity for β2-adrenoceptors. This selectivity allows it to enhance myocardial contractility and improve diastolic function without the full agonist effects that can lead to increased heart rate and other side effects associated with β2 stimulation .
Cardiovascular Effects
Xamoterol has been shown to improve both systolic and diastolic functions in patients with heart failure. Key findings from clinical studies include:
- Improvement in Exercise Capacity : In a large European multicenter study involving over 1000 patients, xamoterol (200 mg twice daily) resulted in a 37% improvement in exercise capacity compared to an 18% improvement in the placebo group .
- Symptom Relief : Patients reported significant reductions in symptoms such as dyspnoea and fatigue, as measured by visual analogue scales and Likert scores .
- Haemodynamic Improvements : Xamoterol moderately increases myocardial contractility and improves diastolic relaxation while lowering left ventricular filling pressure during both rest and moderate exercise .
Comparative Efficacy
A comparative analysis with digoxin indicated that xamoterol produced greater improvements in exercise capacity (33% vs. 17%) with fewer side effects . This suggests that xamoterol may be a favorable alternative for patients who are intolerant to traditional therapies.
Case Studies
- Heart Failure Treatment : A double-blind randomized study compared xamoterol with placebo and digoxin over three months. The xamoterol group demonstrated significant improvements in exercise capacity and quality of life metrics .
- Elderly Patients : Subset analyses revealed that elderly patients experienced similar benefits from xamoterol as the overall population, indicating its efficacy across age groups .
- Safety Profile : Xamoterol was generally well tolerated, although caution is advised for patients with asthma or severe heart failure due to dilated cardiomyopathy, where adverse effects were noted .
Pharmacodynamic Characteristics
The pharmacodynamic profile of xamoterol includes:
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349036 | |
Record name | Xamoterol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8, 90730-93-1 | |
Record name | Xamoterol fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XAMOTEROL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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